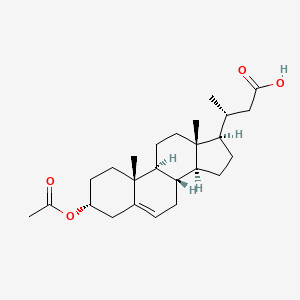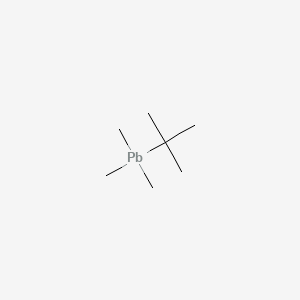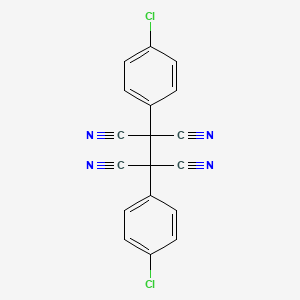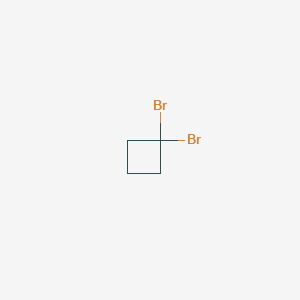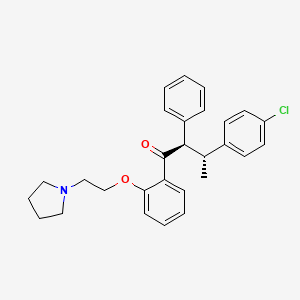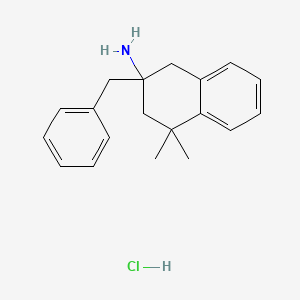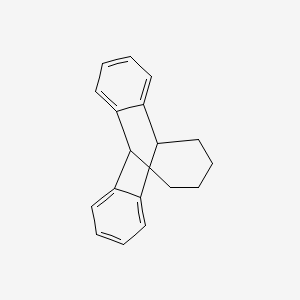
9,10-Dihydro-9,10-butanoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-9,10-butanoanthracene is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of a butano bridge connecting the 9th and 10th positions of the anthracene ring system. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-butanoanthracene typically involves the Diels-Alder reaction. This reaction is a cycloaddition process where a conjugated diene reacts with a dienophile to form a cyclohexene ring. In this case, anthracene acts as the diene, and a suitable dienophile is used to introduce the butano bridge.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions under controlled conditions. The reaction mixture is typically heated to facilitate the cycloaddition, followed by purification steps such as recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dihydro-9,10-butanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-9,10-butanoanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research into its biological activity includes studies on its potential as an anticancer agent due to its structural similarity to other biologically active anthracene derivatives.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its interactions with biological macromolecules.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which 9,10-Dihydro-9,10-butanoanthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for studies on oxidative stress and related cellular pathways.
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydro-9,10-ethanoanthracene: Similar in structure but with an ethano bridge instead of a butano bridge.
Anthracene: The parent compound without any bridging groups.
9,10-Dihydroanthracene: A reduced form of anthracene without any additional bridging groups.
Uniqueness: 9,10-Dihydro-9,10-butanoanthracene is unique due to the presence of the butano bridge, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
25083-43-6 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
tetracyclo[6.6.4.02,7.09,14]octadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-2-8-14-13(7-1)17-11-5-6-12-18(14)16-10-4-3-9-15(16)17/h1-4,7-10,17-18H,5-6,11-12H2 |
InChI-Schlüssel |
XTYXIYWZHQVQKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


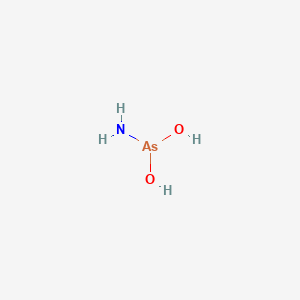
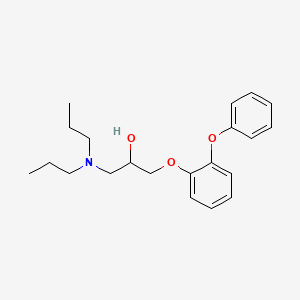
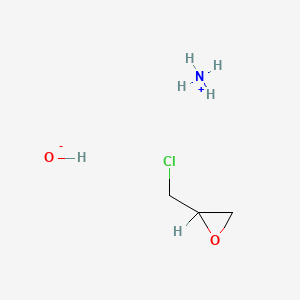
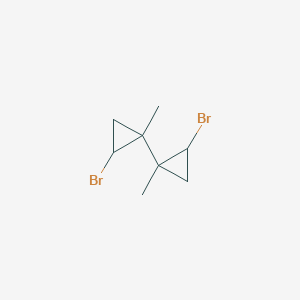
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
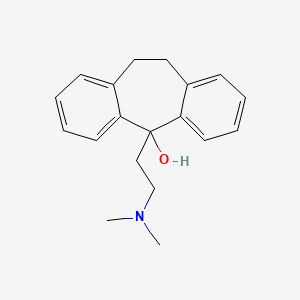
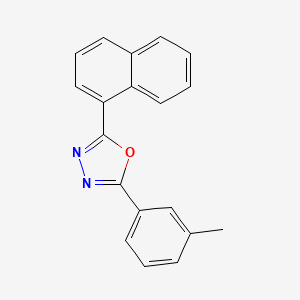
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
